2,5-Dichloro-3-hydroxybenzoic acid

Description

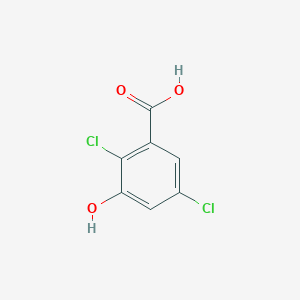

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4Cl2O3 |

|---|---|

Molecular Weight |

207.01 g/mol |

IUPAC Name |

2,5-dichloro-3-hydroxybenzoic acid |

InChI |

InChI=1S/C7H4Cl2O3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,(H,11,12) |

InChI Key |

RACHNQRBLHENME-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,5 Dichloro 3 Hydroxybenzoic Acid

Strategies for the De Novo Synthesis of the 2,5-Dichloro-3-hydroxybenzoic Acid Core

The creation of the this compound framework can be approached from several starting points, primarily involving the strategic introduction of substituents onto a pre-existing benzene (B151609) ring.

Halogenation and Hydroxylation Approaches to Benzoic Acid Derivatives

One direct, albeit challenging, approach involves the selective halogenation and hydroxylation of benzoic acid or its derivatives. The direct chlorination of 3-hydroxybenzoic acid serves as a potential route. For instance, bubbling chlorine gas through a cooled solution of 3-hydroxybenzoic acid in methanol (B129727) can introduce chlorine atoms to the ring. prepchem.com However, controlling the regioselectivity to achieve the precise 2,5-dichloro substitution pattern is a significant hurdle due to the activating and directing effects of the hydroxyl and carboxyl groups. This often leads to a mixture of chlorinated isomers, necessitating complex purification procedures.

Further complicating this approach is the potential for side reactions, such as the formation of various chlorinated and hydroxylated species. The reaction conditions, including temperature, solvent, and the nature of the chlorinating agent, must be meticulously controlled to favor the desired product.

Carboxylation Reactions in Substituted Phenol (B47542) Precursors

A more controlled and widely utilized method for synthesizing hydroxybenzoic acids is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. In the context of this compound, this would conceptually start from a 2,5-dichlorophenol (B122974). The process involves forming the phenoxide salt by treatment with a base, followed by reaction with carbon dioxide under high pressure and temperature. google.com

A patent describes the synthesis of 3,6-dichloro-2-hydroxybenzoic acid from 2,5-dichlorophenol via a high-pressure carboxylation reaction. google.com This process includes forming the 2,5-dichlorophenol salt, followed by carboxylation using CO2 in the presence of a catalyst like potassium chloride. google.com The resulting product is then purified through a series of pH adjustments and distillations. google.com While this example yields a different isomer, the underlying principle of carboxylating a dichlorophenol is a key strategy in this synthetic family. The regiochemical outcome of the carboxylation is highly dependent on the reaction conditions and the nature of the substituents already present on the phenol ring.

Multi-step Synthesis Protocols for Chlorinated Hydroxybenzoic Acids

Due to the challenges in controlling regioselectivity in single-step reactions, multi-step syntheses are often employed to construct complex chlorinated hydroxybenzoic acids. These protocols allow for the sequential and controlled introduction of each functional group.

For example, a synthetic route might begin with a more readily available dichlorinated starting material, such as 2,5-dichlorobenzoic acid. chemicalbook.comprepchem.com This compound can be nitrated to introduce a nitro group, which can then be reduced to an amino group. The amino group can subsequently be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis. A known procedure involves the nitration of 2,5-dichlorobenzoic acid with a mixture of concentrated sulfuric and nitric acids to yield 2,5-dichloro-3-nitrobenzoic acid. prepchem.com This nitro-substituted intermediate is a key precursor.

Another multi-step approach could involve starting with a compound that already contains some of the desired functionalities in the correct positions. For instance, a process for producing 2,5-dichloro-3-nitro-benzoic acid involves reacting 5-chloro-3-nitro-salicylic acid with a chlorinating agent. google.com This highlights a strategy of building upon a pre-existing chlorinated and nitrated salicylic (B10762653) acid core.

These multi-step sequences, while longer, offer greater control over the final substitution pattern, often leading to higher yields of the desired isomer compared to one-pot approaches. The development of a multi-step synthesis often involves optimizing each individual step to maximize yield and purity. trine.edu

Functional Group Interconversions and Derivatization Reactions

Once the this compound core is synthesized, its functional groups can be further modified to create a variety of derivatives.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a wide range of chemical transformations. Standard reactions of carboxylic acids are applicable to this compound, allowing for the synthesis of esters, amides, and other acid derivatives. nih.govthermofisher.com

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst. This is a common derivatization that can alter the solubility and reactivity of the molecule. nih.gov

Amide Formation: Reaction with amines, often activated by coupling agents, leads to the formation of amides. This reaction is fundamental in peptide synthesis and can be used to link the benzoic acid core to various amine-containing molecules. thermofisher.comgoogle.com The use of carbodiimides is a common method to facilitate this coupling. thermofisher.com

Reduction: The carboxylic acid can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH4). imperial.ac.uk Milder conditions can potentially lead to the corresponding aldehyde.

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride or phosphorus pentachloride. This acyl chloride can then be used in a variety of acylation reactions. google.com

Below is a table summarizing some of these transformations:

| Starting Material | Reagent(s) | Product |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amine, Coupling Agent | Amide |

| Carboxylic Acid | LiAlH4 | Primary Alcohol |

| Carboxylic Acid | Thionyl Chloride | Acyl Chloride |

Modifications at the Hydroxyl Group

The phenolic hydroxyl group also offers opportunities for derivatization, influencing the molecule's properties and potential applications. ub.edu

Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base. This Williamson ether synthesis is a standard method for modifying phenolic hydroxyls.

Esterification: The hydroxyl group can also be acylated to form a phenyl ester. This is typically achieved by reacting the phenol with an acyl chloride or anhydride (B1165640) in the presence of a base.

Conversion to a Better Leaving Group: The hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. ub.eduvanderbilt.edu This transforms the hydroxyl into a good leaving group, enabling nucleophilic substitution reactions at that position.

Below is a table summarizing some of these modifications:

| Starting Material | Reagent(s) | Product |

| Phenolic Hydroxyl | Alkyl Halide, Base | Ether |

| Phenolic Hydroxyl | Acyl Chloride, Base | Phenyl Ester |

| Phenolic Hydroxyl | Sulfonyl Chloride, Base | Sulfonate Ester |

Reactions at the Halogen Substituents

The chemical behavior of the chlorine atoms in this compound is influenced by the electronic effects of the other substituents on the benzene ring. The electron-withdrawing nature of the carboxylic acid group and the second chlorine atom, combined with the electron-donating effect of the hydroxyl group, creates a complex reactivity pattern. Generally, the chlorine atom at the C-2 position, being ortho to both the hydroxyl and carboxylic acid groups, experiences a different steric and electronic environment compared to the chlorine at the C-5 position. This can lead to regioselective transformations under carefully controlled reaction conditions.

Common strategies for modifying the halogen substituents include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Heck reactions, as well as copper-catalyzed reactions like the Ullmann condensation. These methods facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

The Suzuki-Miyaura coupling, which utilizes an organoboron reagent in the presence of a palladium catalyst and a base, is a powerful tool for forming biaryl structures. While specific studies on the Suzuki coupling of this compound are not extensively documented in publicly available literature, the principles of regioselectivity in similar dihalosubstituted aromatic compounds suggest that the reaction could potentially be directed to either the C-2 or C-5 position. The choice of catalyst, ligands, base, and solvent system would be crucial in controlling the outcome. For instance, the steric hindrance at the C-2 position might favor substitution at the C-5 position.

The Heck reaction, involving the coupling of the aryl halide with an alkene, and the Stille coupling, which uses an organotin reagent, are also viable, in principle, for the functionalization of this compound. The reactivity of aryl chlorides in these reactions is generally lower than that of bromides or iodides, often necessitating more forcing conditions or specialized catalyst systems.

Copper-Catalyzed and Nucleophilic Aromatic Substitution Reactions:

The Ullmann condensation, a copper-catalyzed reaction, provides a classic method for forming carbon-oxygen or carbon-nitrogen bonds. This reaction could be employed to introduce alkoxy or amino groups at the chloro-substituted positions of this compound. The reaction typically requires high temperatures and polar solvents.

Direct nucleophilic aromatic substitution (SNAr) on this compound is also a plausible transformation, particularly with strong nucleophiles. The electron-withdrawing groups on the ring can activate the chlorine atoms towards nucleophilic attack. The regioselectivity of such a reaction would be dictated by the relative activation of the two chlorine atoms.

Due to the limited availability of specific research data on the reactions at the halogen substituents of this compound in the public domain, a detailed data table of reaction conditions and yields cannot be compiled at this time. The following table provides a general overview of the types of transformations that are theoretically applicable based on the known reactivity of similar dihaloaromatic compounds.

| Reaction Type | Reagents/Catalyst | Potential Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted hydroxybenzoic acid |

| Heck Reaction | Alkene, Pd catalyst, Base | Alkenyl-substituted hydroxybenzoic acid |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl/Aryl-substituted hydroxybenzoic acid |

| Ullmann Condensation | Alcohol/Amine, Cu catalyst, Base | Alkoxy/Amino-substituted hydroxybenzoic acid |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., R₂NH) | Amino-substituted hydroxybenzoic acid |

Further experimental investigation is required to fully elucidate the reactivity and regioselectivity of these transformations on this compound and to establish optimized synthetic protocols.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Dichloro 3 Hydroxybenzoic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of 2,5-Dichloro-3-hydroxybenzoic acid is anticipated to exhibit a series of characteristic absorption bands indicative of its functional groups. Due to strong hydrogen bonding, particularly in the solid state, carboxylic acids often exist as dimers, which significantly influences the vibrational frequencies. researchgate.net

A broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid group, which often overlaps with C-H stretching vibrations. The hydroxyl group's O-H stretch is also expected in this region, typically around 3300 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong and sharp band, anticipated to appear in the 1710-1680 cm⁻¹ range for aromatic acids, with its position influenced by conjugation and hydrogen bonding. researchgate.net

The C-C stretching vibrations of the aromatic ring are expected to produce bands in the 1600-1450 cm⁻¹ region. The C-O stretching of the carboxylic acid and the hydroxyl group will likely appear between 1320 and 1210 cm⁻¹. researchgate.net The out-of-plane O-H bend of the carboxylic acid dimer can often be seen as a broad band around 900 cm⁻¹. researchgate.net The C-Cl stretching vibrations are typically found in the 800-600 cm⁻¹ region. researchgate.net

For comparative analysis, the experimental FT-IR data for the related compound 3,5-Dichlorosalicylic acid is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) |

| O-H Stretch (Hydroxyl) | ~3300 |

| C-H Stretch (Aromatic) | ~3100-3000 |

| C=O Stretch (Carboxylic Acid) | 1710-1680 |

| C-C Stretch (Aromatic) | 1600-1450 |

| C-O Stretch | 1320-1210 |

| O-H Bend (Out-of-plane) | ~900 (broad) |

| C-Cl Stretch | 800-600 |

Table 1: Predicted FT-IR Frequencies for this compound.

Raman Spectroscopic Investigations

Raman spectroscopy, being particularly sensitive to non-polar bonds, offers complementary information to FT-IR. The C=C stretching vibrations of the benzene (B151609) ring are expected to be strong in the Raman spectrum, appearing in the 1600-1550 cm⁻¹ range. The symmetric stretching of the C-Cl bonds would also be a prominent feature. In contrast to FT-IR, the O-H stretching vibrations are typically weak in Raman spectra.

A study on p-chlorobenzoic acid showed characteristic Raman peaks at 800, 1100, 1597, and 1628 cm⁻¹, which can be attributed to various ring and substituent vibrations. chemicalbook.com For this compound, similar characteristic peaks are expected, with shifts due to the different substitution pattern.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=C Stretch (Aromatic) | 1600-1550 (strong) |

| C-Cl Stretch | 800-600 (strong) |

| Ring Breathing Mode | ~1000 |

Table 2: Predicted Raman Frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the hydroxyl proton, and the two aromatic protons. The carboxylic acid proton is highly deshielded and should appear as a broad singlet far downfield, typically above 10 ppm. The hydroxyl proton signal is also expected to be a broad singlet, with its chemical shift being concentration and solvent dependent.

The two aromatic protons are in different chemical environments and are expected to appear as two distinct signals in the aromatic region (7.0-8.5 ppm). Due to their meta-relationship, they will likely appear as doublets with a small coupling constant (J ≈ 2-3 Hz). The exact chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups and the electron-donating effect of the hydroxyl group.

For comparison, the ¹H NMR data for 3-Hydroxybenzoic acid in DMSO-d₆ shows aromatic protons in the range of 7.0-7.5 ppm, a hydroxyl proton at approximately 9.8 ppm, and a carboxylic acid proton around 12.9 ppm. chemicalbook.com

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | >10 | broad singlet |

| Hydroxyl (-OH) | Variable | broad singlet |

| Aromatic (H-4) | 7.0-8.5 | doublet |

| Aromatic (H-6) | 7.0-8.5 | doublet |

Table 3: Predicted ¹H NMR Data for this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum of this compound will provide information on the seven unique carbon environments. The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear around 170-175 ppm. The aromatic carbons will resonate in the 110-160 ppm region. The carbon attached to the hydroxyl group (C-3) will be shifted downfield due to the oxygen's electronegativity, while the carbons bonded to the chlorine atoms (C-2 and C-5) will also be significantly deshielded. The carbon attached to the carboxylic acid group (C-1) will also be downfield.

The ¹³C NMR spectrum of benzoic acid shows the carboxylic carbon at approximately 172.8 ppm and the aromatic carbons between 129 and 135 ppm. docbrown.info For this compound, the substitution effects will cause a wider spread of the aromatic signals.

| Carbon | Expected Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | 170-175 |

| Aromatic (C-3, attached to -OH) | ~150-160 |

| Aromatic (C-2, C-5, attached to -Cl) | ~130-140 |

| Aromatic (C-1, attached to -COOH) | ~130-135 |

| Aromatic (C-4, C-6) | ~115-125 |

Table 4: Predicted ¹³C NMR Data for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (C₇H₄Cl₂O₃), the calculated monoisotopic mass is approximately 205.95 g/mol . The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.

The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to involve the loss of small, stable molecules. A common fragmentation pathway for benzoic acids is the loss of a hydroxyl radical (•OH, 17 Da) followed by the loss of carbon monoxide (CO, 28 Da). The loss of a chlorine atom (Cl•, 35 or 37 Da) or hydrogen chloride (HCl, 36 or 38 Da) are also plausible fragmentation pathways.

For instance, the mass spectrum of the related compound 3,5-Dichloro-4-hydroxybenzoic acid shows a prominent molecular ion peak and fragments corresponding to the loss of CO₂ and other moieties. nist.gov A study on a methoxy (B1213986) derivative, 2,5-dichloro-3-hydroxy-6-methoxybenzoic acid, also provides insights into potential fragmentation pathways. nist.gov

| Ion | m/z (relative to ³⁵Cl) | Identity |

| [M]⁺ | 206 | Molecular Ion |

| [M+2]⁺ | 208 | Isotope Peak |

| [M+4]⁺ | 210 | Isotope Peak |

| [M-OH]⁺ | 189 | Loss of hydroxyl radical |

| [M-CO₂]⁺ | 162 | Loss of carbon dioxide |

| [M-Cl]⁺ | 171 | Loss of chlorine atom |

Table 5: Predicted Mass Spectrometry Fragmentation for this compound.

X-ray Diffraction Studies for Solid-State Structural Determination

Following a comprehensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), no publicly available single-crystal X-ray diffraction data for this compound could be located. Therefore, a detailed analysis of its solid-state structure, including crystallographic parameters such as unit cell dimensions, space group, and specific intermolecular interactions, cannot be provided at this time.

Computational and Theoretical Investigations on 2,5 Dichloro 3 Hydroxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule from first principles.

Reactivity Indices and Frontier Orbital TheoryFrom the HOMO and LUMO energies, global reactivity descriptors could be calculated to quantify the molecule's chemical behavior. These indices include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.

These values would provide a quantitative basis for predicting its reactivity in various chemical environments.

Conformational Analysis and Stability Studies

A conformational analysis would be required to identify the most stable three-dimensional arrangement of 2,5-Dichloro-3-hydroxybenzoic acid. This study would involve systematically rotating the C-C bond connected to the carboxylic acid group and the C-O bond of the hydroxyl group. By calculating the potential energy surface, researchers could identify the global minimum energy conformer and the energy barriers between different conformations. The stability would be influenced by steric hindrance from the chlorine atoms and potential intramolecular hydrogen bonding.

Hydrogen Bonding Interactions and Intermolecular Forces

The presence of both a hydroxyl and a carboxylic acid group allows for various hydrogen bonding scenarios. A computational study would distinguish between:

Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the hydrogen of the 3-hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid. The formation of this internal five- or six-membered ring would significantly stabilize a particular conformation.

Intermolecular Hydrogen Bonding: Interactions between separate molecules, most notably the formation of carboxylic acid dimers, where two molecules are linked by a pair of hydrogen bonds. These strong intermolecular forces are critical in determining the crystal structure and physical properties like melting point.

Without published data from these specific computational analyses for this compound, a detailed and accurate article meeting the required specifications cannot be generated.

Exploration of Biological Activities and Biochemical Interactions of 2,5 Dichloro 3 Hydroxybenzoic Acid

Investigation of Antimicrobial Properties

Comprehensive searches for studies on the antimicrobial effects of 2,5-dichloro-3-hydroxybenzoic acid did not yield any specific results. While research exists on the antimicrobial properties of other hydroxybenzoic acid derivatives, no data is currently available for this particular dichlorinated compound.

There are no specific studies available in the public domain that investigate the antibacterial efficacy of this compound against any bacterial strains. Therefore, no data on its potential antibacterial activity, minimum inhibitory concentrations (MIC), or spectrum of activity can be provided.

Antibacterial Efficacy Data

Similarly, no research dedicated to the antifungal properties of this compound could be located. Its potential efficacy against fungal pathogens remains uninvestigated in published scientific literature.

Antifungal Efficacy Data

Enzymatic Interaction Studies and Mechanistic Research

No specific enzymatic interaction studies or mechanistic research for this compound have been published. The affinity of this compound for proteins and its potential to modulate enzyme activity are currently unknown.

A thorough search did not yield any studies assessing the ligand-protein binding affinity of this compound. There is no available data concerning its binding constants (e.g., K_d, K_i) with any specific protein targets.

Ligand-Protein Binding Affinity Data

There is no information available regarding the ability of this compound to modulate enzyme catalysis. It is not known whether this compound acts as an inhibitor, activator, or has no effect on any enzymatic reactions.

Influence on Broader Biochemical Pathways

No studies have been published that investigate the influence of this compound on any broader biochemical pathways. Its metabolic fate and its effects on cellular signaling or metabolic networks have not been documented. While other related hydroxybenzoic acid isomers have been shown to influence pathways such as prostaglandin (B15479496) synthesis and oxidative stress responses, this specific information is not available for this compound.

Applications in Material Science and Supramolecular Chemistry Research

Utilization in Polymer Synthesis Methodologies

Hydroxybenzoic acids are well-established monomers for the synthesis of high-performance aromatic polyesters. The presence of both a hydroxyl and a carboxylic acid group on the same molecule allows for self-polycondensation or co-polycondensation with other monomers to form polymers with desirable properties such as high thermal stability and mechanical strength.

While direct studies detailing the polymerization of 2,5-dichloro-3-hydroxybenzoic acid are not extensively documented in the provided search results, the principles of polyester (B1180765) synthesis using similar hydroxybenzoic acid derivatives are well-established. For example, thermotropic copolyesters have been synthesized from 4-hydroxybenzoic acid and 3-chloro-4-hydroxybenzoic acid. acs.org Similarly, 3-hydroxybenzoic acid is known to be converted into high molecular weight polyesters. google.com

The reactivity of the carboxyl and hydroxyl groups in this compound allows it to undergo polycondensation reactions, leading to the formation of polyesters. The incorporation of chlorine atoms into the polymer backbone would be expected to impart specific properties to the resulting material, such as:

Enhanced Flame Retardancy: The presence of chlorine is known to improve the flame-retardant properties of polymers.

Modified Solubility and Chemical Resistance: The polar chlorine atoms can alter the polymer's solubility in various organic solvents and enhance its resistance to chemical attack.

Increased Glass Transition Temperature: The rigidity and polarity of the dichloro-substituted aromatic ring could lead to a higher glass transition temperature, improving the thermal stability of the polymer.

The synthesis would typically proceed via a polycondensation reaction, where the monomers are heated at high temperatures, often in the presence of a catalyst, to facilitate the formation of ester linkages with the elimination of water.

Formation of Cocrystals and Charge-Transfer Complexes

Supramolecular chemistry focuses on the study of non-covalent interactions to assemble molecules into well-defined, functional superstructures. This compound is a prime candidate for research in this area due to its capacity to form both cocrystals and charge-transfer complexes.

Cocrystals:

Cocrystallization is a technique used to design solid-state forms of materials with tailored physicochemical properties. It involves combining two or more different molecules in a stoichiometric ratio within a crystal lattice through non-covalent interactions, primarily hydrogen bonding. Dihydroxybenzoic acids are recognized as promising coformers in crystal engineering. mdpi.com

The hydroxyl and carboxylic acid groups of this compound are excellent hydrogen bond donors and acceptors, making it capable of forming robust supramolecular synthons with other molecules (coformers). The formation of cocrystals can significantly alter properties such as solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). The principles of cocrystal design often involve matching the hydrogen bonding capabilities and molecular shapes of the constituent molecules. nih.gov

Charge-Transfer Complexes:

Charge-transfer (CT) complexes are formed through the interaction of an electron-donating molecule with an electron-accepting molecule. nih.gov These complexes are of scientific interest due to their unique electronic and optical properties, which have applications in various fields, including electronics and pharmacology. nih.govscienceopen.com

This compound possesses dual characteristics that make it suitable for forming CT complexes. The electron-rich aromatic ring, activated by the hydroxyl group, can act as an electron donor. Conversely, the electron-withdrawing chlorine atoms can render the aromatic ring electron-deficient, allowing it to act as an electron acceptor. The interaction with strong electron acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or electron donors can lead to the formation of colored CT complexes. nih.govresearchgate.netnih.gov The stability and stoichiometry of such complexes can be investigated using spectroscopic techniques like UV-vis spectroscopy. nih.govresearchgate.net

Role as a Synthetic Intermediate for Advanced Materials Research

Chlorinated hydroxybenzoic acids are valuable synthetic intermediates for the preparation of more complex and functional molecules used in advanced materials and pharmaceuticals. google.comsemanticscholar.org The strategic placement of reactive functional groups and halogen atoms on the benzene (B151609) ring allows for a variety of chemical transformations.

This compound can serve as a versatile starting material. The carboxylic acid and hydroxyl groups can be chemically modified through esterification, etherification, or amidation to introduce new functionalities. The chlorine atoms can be substituted through nucleophilic aromatic substitution reactions, providing a pathway to a wide range of derivatives.

For instance, the related compound 3-chloro-2,4-difluoro-5-hydroxybenzoic acid is a key intermediate in the synthesis of potent antimicrobial 3-quinolinecarboxylic acid drugs. semanticscholar.org Similarly, 3,6-dichloro-2-hydroxybenzoic acid is a known precursor in the synthesis of the herbicide Dicamba. google.com This highlights the importance of halogenated hydroxybenzoic acids as building blocks in the creation of high-value chemical compounds.

The derivatives synthesized from this compound could be designed to have specific optical, electronic, or biological properties, making them suitable for applications in:

Liquid Crystals: By attaching appropriate mesogenic units.

Functional Dyes: By introducing chromophoric groups.

Biologically Active Molecules: As demonstrated by the development of novel antimicrobial and anticancer agents from similar scaffolds. elsevierpure.com

Q & A

Q. What are the established synthetic routes for 2,5-dichloro-3-hydroxybenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation and hydroxylation of benzoic acid derivatives. For example, carboxylation of halogenated phenols or selective hydrolysis of ester precursors under alkaline conditions (e.g., NaOH/MeOH) can yield the target compound . Reaction optimization requires controlling temperature (e.g., 0–25°C) and stoichiometry of reagents (e.g., oxalyl chloride for acid chloride intermediates). Yield improvements (e.g., >90%) are achieved via inert atmosphere (N₂) and catalytic DMF for acyl chloride formation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions. For example, aromatic protons appear as doublets (δ 7.5–8.5 ppm), while hydroxyl protons resonate downfield (δ 10–12 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M-H]⁻ ion at m/z 208.96 for C₇H₃Cl₂O₃) and fragmentation patterns .

- FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3500 cm⁻¹ (OH stretch) validate functional groups .

Q. How does the solubility of this compound vary across solvents, and what purification methods are optimal?

- Methodological Answer : Solubility is polarity-dependent: highly soluble in polar aprotic solvents (DMSO, DMF), sparingly soluble in water (∼2–5 mg/mL at 25°C). Recrystallization from ethanol/water mixtures (1:3 v/v) yields high-purity crystals (>98%). HPLC with C18 columns (acetonitrile/0.1% TFA mobile phase) resolves impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for halogenated hydroxybenzoic acid derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or residual solvents. Use deuterated solvents (DMSO-d₆) to suppress exchange broadening. For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies coupling interactions. Cross-validate with computational chemistry tools (e.g., density functional theory (DFT) for predicting chemical shifts) .

Q. What strategies optimize regioselectivity in the synthesis of this compound?

- Methodological Answer :

- Directed ortho-Metalation : Use tert-butoxy groups to block undesired positions before halogenation .

- Catalytic Halogenation : Copper(I) iodide in DMF selectively introduces chlorine at the 2- and 5-positions .

- Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., as a TMS ether) to prevent side reactions during chlorination .

Q. How can computational modeling predict the crystal packing and supramolecular interactions of this compound?

- Methodological Answer : Software like Mercury (CCDC) analyzes hydrogen-bonding networks (e.g., O-H···O and Cl···Cl interactions). Synthons derived from crystal engineering principles (e.g., carboxyl dimer motifs) guide co-crystal design for enhanced stability .

Q. What experimental designs assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate samples at 40–60°C and pH 1–13 for 4–12 weeks. Monitor degradation via LC-MS (e.g., dechlorination products at m/z 172.98) .

- Kinetic Analysis : Arrhenius plots determine activation energy (Eₐ) for hydrolysis, guiding storage recommendations (e.g., -20°C in amber vials) .

Methodological Challenges and Solutions

Q. How to address low yields in coupling reactions involving this compound?

- Solution : Optimize coupling agents (e.g., HATU vs. EDC) and bases (e.g., DIEA vs. pyridine). For thiourea derivatives, sodium thiocyanate in dry acetone minimizes side reactions (e.g., racemization) .

Q. What protocols ensure accurate quantification in biological matrices (e.g., enzyme inhibition studies)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.